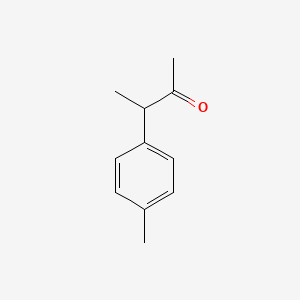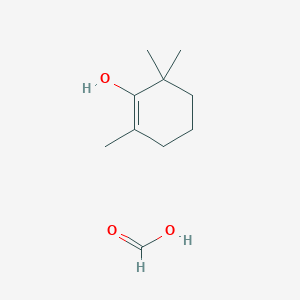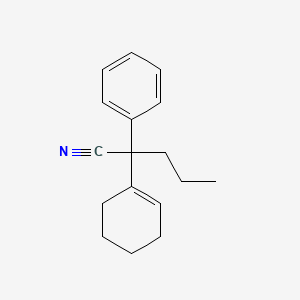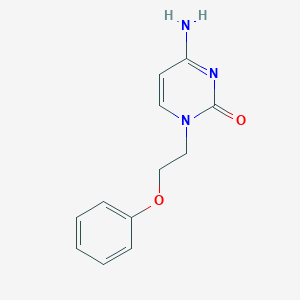
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene is a complex organic compound characterized by its unique structure, which includes a butenyl group and multiple methyl groups attached to a hexahydronaphthalene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of a naphthalene derivative with a butenyl halide under basic conditions. This is followed by a series of reduction and methylation reactions to introduce the necessary methyl groups.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or nickel may be used to facilitate the hydrogenation and alkylation steps. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the production of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to produce fully saturated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated or nitrated derivatives
Aplicaciones Científicas De Investigación
8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of cellular processes. The exact mechanism can vary depending on the specific application and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
- 8-(But-3-en-1-yl)-4,7,8a-trimethyl-1,2,3,5,8,8a-hexahydronaphthalene
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
- Indole derivatives with enyne or diene substituents
Uniqueness
This compound is unique due to its specific structural features, including the butenyl group and multiple methyl groups
Propiedades
Número CAS |
60746-45-4 |
|---|---|
Fórmula molecular |
C17H26 |
Peso molecular |
230.4 g/mol |
Nombre IUPAC |
8-but-3-enyl-4,7,8a-trimethyl-2,3,5,8-tetrahydro-1H-naphthalene |
InChI |
InChI=1S/C17H26/c1-5-6-9-15-14(3)10-11-16-13(2)8-7-12-17(15,16)4/h5,10,15H,1,6-9,11-12H2,2-4H3 |
Clave InChI |
RGNCHLBATYIVSY-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2CC=C(C(C2(CCC1)C)CCC=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![1-[(3-Ethylpent-2-en-1-yl)oxy]-4-methylbenzene](/img/structure/B14598005.png)
![1H-Isoindol-1-one, 3,3'-[(2-chloro-1,4-phenylene)dinitrilo]bis[2,3-dihydro-](/img/structure/B14598007.png)

![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)



